4-Methoxy-3-propoxybenzoic acid
Description
Contextualization within the Alkoxybenzoic Acid Family
Alkoxybenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a carboxylic acid group and at least one alkoxy group (-OR). 4-Methoxy-3-propoxybenzoic acid fits squarely within this family, which is known for a variety of applications, including their use as precursors for pharmaceuticals, dyes, and liquid crystals. researchgate.net The defining feature of alkoxybenzoic acids is the presence of intermolecular hydrogen bonds, which often leads to the formation of dimers. researchgate.net
The properties of alkoxybenzoic acids can be significantly influenced by the nature and position of the alkoxy substituents on the benzene ring. For instance, the length of the alkyl chain in the alkoxy group can affect the mesomorphic (liquid crystal) properties of the compound. researchgate.netderpharmachemica.com In the case of this compound, the presence of two different alkoxy groups, a methoxy (B1213986) (-OCH3) and a propoxy (-OCH2CH2CH3) group, at the 4 and 3 positions respectively, creates an asymmetrical substitution pattern that can lead to unique packing arrangements and intermolecular interactions. conicet.gov.ar This specific substitution distinguishes it from more commonly studied alkoxybenzoic acids like p-anisic acid (4-methoxybenzoic acid). sigmaaldrich.com
Interactive Data Table: Properties of Selected Alkoxybenzoic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Methoxybenzoic acid | C8H8O3 | 152.15 | 182-185 |
| 4-Propoxybenzoic acid | C10H12O3 | 180.20 | - |
| 3-Methoxybenzoic acid | C8H8O3 | 152.15 | - |
| 3-Propoxybenzoic acid | C10H12O3 | 180.20 | - |
| This compound | C11H14O4 | 210.23 | - |
| 3-Methoxy-4-propoxybenzoic acid | C11H14O4 | 210.23 | - |
Historical Perspectives on Substituted Benzoic Acid Derivatives
The study of substituted benzoic acid derivatives has a rich history dating back to the 16th century with the discovery of benzoic acid itself, which was initially obtained through the dry distillation of gum benzoin. newworldencyclopedia.orgchemeurope.comwikipedia.org The determination of benzoic acid's structure in 1832 by Justus von Liebig and Friedrich Wöhler was a pivotal moment that opened the door to understanding its vast family of derivatives. chemeurope.comwikipedia.org
Early industrial production of benzoic acid involved processes that often resulted in chlorinated derivatives. newworldencyclopedia.orgchemeurope.comwikipedia.org Over time, more refined and environmentally friendly methods, such as the partial oxidation of toluene, became the standard for commercial production. newworldencyclopedia.org The exploration of various substituents on the benzoic acid ring, including halogens, alkyl groups, and alkoxy groups, has led to a wide array of compounds with diverse applications. researchgate.net For example, the antifungal properties of benzoic acid were discovered in 1875, leading to its use as a food preservative. newworldencyclopedia.orgchemeurope.comwikipedia.org
The synthesis of vanillin (B372448), a closely related compound to the structural backbone of this compound, has a significant history of its own. wikipedia.org The development of synthetic routes to vanillin from more readily available starting materials in the late 19th century marked a key advancement in the industrial production of fine chemicals. wikipedia.org This historical context of synthesizing and modifying benzoic acid and its derivatives provides the foundation upon which the study of more complex molecules like this compound is built.
Significance of this compound as a Chemical Entity for Advanced Studies
This compound serves as a valuable building block and research tool in various areas of advanced chemical studies. Its structure, which is a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid), positions it as a compound of interest for investigating structure-activity relationships. wikipedia.org Vanillic acid itself is a known antioxidant and has been studied for its various pharmacological properties. taylorandfrancis.comigjps.com
The specific arrangement of the methoxy and propoxy groups on the benzoic acid ring of this compound makes it a candidate for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. For instance, alkoxybenzoic acids are known to exhibit liquid crystalline properties, and the unique substitution pattern of this compound could lead to the discovery of new mesophases. researchgate.neted.govnih.gov The study of such materials is crucial for the development of new display technologies and other optical applications. ossila.comtcichemicals.com
Furthermore, substituted benzoic acids are important intermediates in the synthesis of more complex molecules, including pharmaceuticals. nih.govpreprints.org The reactivity of the carboxylic acid group allows for a variety of chemical transformations, such as esterification and amidation, providing a versatile platform for creating a library of new compounds for biological screening. chemeurope.com The investigation of compounds like this compound contributes to the fundamental understanding of how subtle changes in molecular structure can have a profound impact on a substance's physical and chemical properties.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBXGVRMFTYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371591 | |
| Record name | 4-methoxy-3-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5922-57-6 | |
| Record name | 4-methoxy-3-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-3-propoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Methoxy 3 Propoxybenzoic Acid and Its Precursors
Strategic Retrosynthesis and Precursor Identification
The synthesis of 4-methoxy-3-propoxybenzoic acid can be approached through a retrosynthetic analysis, which involves strategically breaking down the target molecule into simpler, commercially available starting materials. The key disconnections for this compound involve the ether and carboxylic acid functionalities.
A primary retrosynthetic route identifies 3-hydroxy-4-methoxybenzoic acid as a key precursor. nih.gov This approach focuses on the formation of the propoxy ether bond as a crucial step. Another viable strategy involves the hydrolysis of a corresponding ester, such as a methyl or ethyl ester of this compound, to yield the final carboxylic acid. chemspider.comgoogle.com
The common precursors identified through this analysis include:
3-Hydroxy-4-methoxybenzoic acid: A commercially available starting material that allows for the introduction of the propoxy group at the 3-position. nih.gov
Protocatechuic acid (3,4-dihydroxybenzoic acid): This precursor requires selective protection of one hydroxyl group and methylation of the other before the introduction of the propoxy group. nih.govnih.gov
4-Methoxy-3-propoxybenzaldehyde: This aldehyde can be oxidized to the corresponding carboxylic acid.
Methyl or Ethyl 4-methoxy-3-propoxybenzoate: These esters can be readily hydrolyzed to the target acid. zenodo.orgnist.gov
Primary Synthesis Routes
Etherification Reactions
The formation of the 3-propoxy ether is a pivotal step in the synthesis of this compound. A common method involves the Williamson ether synthesis, where the hydroxyl group of a suitably protected precursor reacts with a propyl halide (e.g., propyl bromide or iodide) in the presence of a base. nih.gov
For instance, starting with 3-hydroxy-4-methoxybenzoic acid, the phenolic hydroxyl group can be deprotonated by a base like cesium carbonate (Cs₂CO₃) to form a phenoxide ion. This nucleophile then attacks the electrophilic propyl halide, displacing the halide and forming the desired ether linkage. The reaction is often facilitated by a catalyst such as potassium iodide (KI) and carried out in a solvent like dimethylformamide (DMF). nih.gov
Another approach is the Mitsunobu reaction, which allows for the etherification of the hydroxyl group with a propyl alcohol under milder conditions. nih.gov This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD).
Hydrolysis Reactions from Ester Intermediates
The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester intermediate. chemspider.comgoogle.com Both acidic and basic conditions can be employed for this transformation.
Basic hydrolysis, or saponification, is a widely used method. It involves treating the ester, for example, methyl 4-methoxy-3-propoxybenzoate, with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemspider.com The reaction is typically heated to drive it to completion. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to yield the final carboxylic acid.
Acid-catalyzed hydrolysis is an alternative method, often carried out by heating the ester in the presence of a dilute mineral acid.
Esterification Reactions for Related Derivatives
The synthesis of ester derivatives of this compound is a common requirement for various applications. Standard esterification methods can be employed.
One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. nih.gov
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an alcohol in the presence of a non-nucleophilic base, such as pyridine (B92270), to form the corresponding ester. nih.gov
Another effective method for esterification, particularly for sensitive substrates, involves the use of coupling agents. A popular combination is dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This system facilitates the formation of the ester bond under mild conditions.
Reaction Conditions and Optimization Principles
Catalytic Systems and Reagent Selection (e.g., DCC/DMAP/Pyridine, Brønsted acids)
The choice of catalysts and reagents is critical for optimizing the yield, purity, and efficiency of the synthesis of this compound and its derivatives.
In etherification reactions , the selection of the base and solvent is crucial. Strong bases like cesium carbonate are effective in deprotonating the phenolic hydroxyl group, while polar aprotic solvents like DMF facilitate the nucleophilic substitution reaction. nih.gov The addition of potassium iodide can enhance the reaction rate by in situ conversion of propyl bromide to the more reactive propyl iodide.
For esterification reactions , Brønsted acids like sulfuric acid are classic catalysts for Fischer esterification. jocpr.com However, for more sensitive substrates or to achieve milder reaction conditions, coupling agents are preferred. The DCC/DMAP system is highly effective for forming ester bonds. DCC activates the carboxylic acid, while DMAP acts as an acyl transfer catalyst, accelerating the reaction. Pyridine is often used as a base to neutralize the acid generated during the reaction when starting from an acyl chloride. nih.gov
The optimization of reaction conditions also involves controlling the temperature, reaction time, and stoichiometry of the reagents to maximize the yield of the desired product and minimize the formation of byproducts.
Temperature, Pressure, and Reaction Time Optimization
Optimizing temperature, pressure, and reaction time is crucial for maximizing product yield while minimizing the formation of byproducts.
Temperature: The rate of the SN2 reaction is temperature-dependent.
Increasing the temperature generally accelerates the reaction. For instance, a synthesis of a closely related ether was conducted at 60-70 °C. mdpi.com
However, excessively high temperatures can promote side reactions, primarily the E2 elimination of the alkyl halide, although this is less of a concern with primary halides like 1-bromopropane. masterorganicchemistry.com
For industrial applications, reactions may be run at higher temperatures (e.g., 80-150 °C) to reduce reaction times. google.com
Pressure:
Most lab-scale Williamson ether syntheses are performed at atmospheric pressure.
For industrial-scale production, particularly when using low-boiling solvents or running reactions at temperatures above the solvent's boiling point, the synthesis may be conducted under pressure in a sealed reactor or autoclave. google.com This allows for higher reaction temperatures, which can significantly shorten the required reaction time. A preparation of a similar methoxybenzoic acid derivative notes reaction pressures between 0.18 MPa and 1.4 MPa. google.com
Reaction Time:
The reaction time must be sufficient to allow for complete consumption of the limiting reagent. In one documented procedure for a similar compound, the reaction time was as short as one hour. mdpi.com In another case involving a different benzoic acid derivative, the mixture was refluxed for 4 hours. researchgate.net
Reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion. quizlet.com
Table 2: Influence of Reaction Parameters on Synthesis
| Parameter | Effect on Reaction | Optimization Goal |
| Temperature | Higher temperature increases reaction rate but may also increase side reactions. masterorganicchemistry.commdpi.com | Find the optimal balance that maximizes the rate of the desired SN2 reaction while minimizing elimination byproducts. |
| Pressure | Allows for reactions above the solvent's boiling point, shortening reaction time. google.com | Use elevated pressure in sealed systems for faster industrial-scale production. |
| Reaction Time | Must be long enough for the reaction to go to completion. | Minimize time to increase throughput, determined by monitoring reactant consumption (e.g., via TLC/GC). quizlet.com |
Process Scale-Up Considerations in Research Synthesis
Transitioning the synthesis of this compound from a small-scale laboratory setup to a larger research or pilot-plant scale introduces several challenges that must be addressed.
Reagent Stoichiometry and Cost: On a larger scale, the cost of reagents, especially the propyl halide and any catalysts, becomes a significant factor. Optimizing the stoichiometry to use a minimal excess of any single reagent is crucial for economic viability. The use of cheaper starting materials is a key advantage in process development. mdpi.com
Heat Management: The etherification and saponification steps can be exothermic. What is easily managed in a small flask with a water bath can become a significant safety and control issue in a large reactor. Efficient heat exchange systems are necessary to maintain the optimal reaction temperature and prevent thermal runaways.
Mixing and Mass Transfer: Ensuring that all reactants are mixed homogeneously is more challenging in large vessels. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in lower yields and increased byproduct formation. Powerful mechanical stirrers and reactor baffles are often required.
Purification: Purification methods must be scalable. While chromatography might be used for small amounts, techniques like precipitation and recrystallization are more practical for larger quantities. For example, the final product can be precipitated from the reaction mixture by adjusting the pH with a mineral acid. google.com The crude solid can then be purified by recrystallization from a suitable solvent to achieve high purity.
Solvent Handling and Recovery: The large volumes of solvents used in scale-up operations necessitate efficient recovery and recycling systems to minimize cost and environmental impact. This is a key consideration when choosing between solvents like DMF and potentially greener alternatives.
Yield and Purity: The ultimate goal of scale-up is to reproduce the high yield and purity achieved in the lab. A process for a related compound reported yields in the range of 70% to 80% on a larger scale. google.com Achieving this consistently requires robust process controls and well-defined operating procedures.
Structural Characterization and Elucidation of 4 Methoxy 3 Propoxybenzoic Acid
Advanced Spectroscopic Techniques for Structural Confirmation
The precise structure of 4-Methoxy-3-propoxybenzoic acid is elucidated using a combination of sophisticated spectroscopic methods. These non-destructive analytical techniques provide a comprehensive picture of the compound's atomic arrangement and chemical bonds.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its bonds. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often hydrogen-bonded. A sharp and intense peak around 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The spectrum would also show C-O stretching vibrations for the ether linkages of the methoxy (B1213986) and propoxy groups, typically in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present, further confirming the presence of the benzene (B151609) ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid (-OH) | 2500 - 3300 | O-H Stretch (broad) |
| Carboxylic Acid (C=O) | 1680 - 1700 | C=O Stretch |
| Aromatic C-H | 3000 - 3100 | C-H Stretch |
| Aliphatic C-H | 2850 - 2960 | C-H Stretch |
| Aromatic C=C | 1450 - 1600 | C=C Stretch |
| Ether (C-O) | 1000 - 1250 | C-O Stretch |
Note: The data in this table is based on general spectroscopic principles and may not represent experimentally determined values.
Analysis of Characteristic Vibrational Modes and Functional Group Identification
For the carboxylic acid group, a broad O-H stretching vibration is anticipated in the region of 3300-2500 cm⁻¹. The C=O stretching of the carbonyl group will typically appear as a strong band between 1760 and 1690 cm⁻¹. The C-O stretching of the carboxylic acid is expected around 1320-1210 cm⁻¹, and the O-H bending vibration usually occurs near 1440-1395 cm⁻¹.
The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The methoxy (–OCH₃) and propoxy (–OCH₂CH₂CH₃) groups will show characteristic C-H stretching vibrations of the alkyl chains between 3000 and 2850 cm⁻¹. The C-O-C stretching of the ether linkages will produce strong bands in the 1275-1000 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| C=O Stretch | 1760-1690 | |
| C-O Stretch | 1320-1210 | |
| O-H Bend | 1440-1395 | |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1600-1450 | |
| Alkyl Ether | C-H Stretch | 3000-2850 |
| C-O-C Stretch | 1275-1000 |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄O₄), the predicted monoisotopic mass is 210.0892 Da. uni.luuni.lu This precise mass measurement is crucial for confirming the molecular formula of the compound. PubChem provides predicted collision cross-section values for various adducts of this compound, which are useful in ion mobility-mass spectrometry studies. uni.lu
Table 2: Predicted HRMS Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 211.09648 |
| [M+Na]⁺ | 233.07842 |
| [M-H]⁻ | 209.08192 |
| [M+NH₄]⁺ | 228.12302 |
| [M+K]⁺ | 249.05236 |
| [M+H-H₂O]⁺ | 193.08646 |
| Data sourced from PubChem. uni.lu |
Fragmentation Pathway Analysis
While a detailed experimental fragmentation pathway for this compound is not explicitly provided, general fragmentation patterns for similar aromatic carboxylic acids can be inferred. The molecular ion peak [M]⁺ would be observed at m/z 210. Common fragmentation pathways would likely involve the loss of the propoxy group (–OCH₂CH₂CH₃), the methoxy group (–OCH₃), and the carboxylic acid group (–COOH). The loss of a water molecule (H₂O) from the carboxylic acid is also a common fragmentation event. The fragmentation of related compounds like vanillic acid (4-hydroxy-3-methoxybenzoic acid) involves neutral losses of CO (28 Da) and CO₂ (44 Da). researchgate.net A similar pattern could be expected for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of aromatic compounds is characterized by absorption bands arising from π → π* transitions within the benzene ring. For p-anisic acid (4-methoxybenzoic acid), a related compound, UV absorption maxima are observed. nist.gov The presence of the additional propoxy group in this compound would be expected to cause a slight shift in the absorption maxima (a bathochromic or red shift) due to its electron-donating nature. The spectrum of 4-propoxybenzoic acid also provides a relevant comparison. nist.gov
X-ray Crystallography for Solid-State Structure Determination
Unit Cell Parameters and Space Group Determination
Although specific crystallographic data for this compound is not available in the search results, studies on analogous compounds like p-anisic acid (p-methoxybenzoic acid) offer valuable insights. The crystal structure of p-anisic acid has been determined to be monoclinic with the space group P2₁/a. rsc.org The unit cell parameters for p-anisic acid are a = 16.98 Å, b = 10.95 Å, c = 3.98 Å, and β = 98° 40'. rsc.org In the solid state, molecules of p-anisic acid form hydrogen-bonded dimers. rsc.org It is highly probable that this compound would also form similar dimeric structures in the solid state, a common feature for carboxylic acids.
Molecular Conformation and Bond Geometry Analysis
A thorough search of scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies on the molecular conformation and bond geometry of this compound. While the fundamental connectivity of the atoms can be inferred from its name and is available in databases such as PubChem, detailed, peer-reviewed research providing specific dihedral angles, bond lengths, and bond angles for this exact molecule is not publicly available. uni.lu
For analogous compounds, such as various substituted benzoic acids, techniques like X-ray crystallography and computational methods, including Density Functional Theory (DFT), are commonly employed to elucidate these parameters. Such studies on similar molecules reveal that the planarity of the benzene ring is often maintained, while the carboxyl, methoxy, and propoxy groups can exhibit various rotational conformations. However, without specific studies on this compound, any discussion of its precise bond lengths and angles would be speculative.
Table 1: Predicted General Bond Characteristics
| Bond Type | Expected Hybridization | General Notes |
| C-C (in benzene) | sp² | Aromatic bonds with lengths intermediate between single and double bonds. |
| C-C (carboxyl) | sp²-sp² | The bond connecting the carboxyl group to the benzene ring. |
| C=O (carboxyl) | sp² | A double bond, expected to be shorter than the C-O single bond in the same group. |
| C-O (carboxyl) | sp² | A single bond, part of the carboxylic acid functional group. |
| O-H (carboxyl) | - | A polar covalent bond, crucial for hydrogen bonding. |
| C-O (methoxy) | sp²-sp³ | The bond between a benzene carbon and the methoxy group's oxygen. |
| C-H (methoxy) | sp³ | Standard single bonds. |
| C-O (propoxy) | sp²-sp³ | The bond between a benzene carbon and the propoxy group's oxygen. |
| C-C (propoxy) | sp³-sp³ | Single bonds within the propyl chain. |
| C-H (propoxy) | sp³ | Standard single bonds. |
This table is based on general chemical principles and does not represent experimentally determined data for this compound.
Intermolecular Interactions and Crystal Packing Motifs
Detailed experimental data from X-ray diffraction studies, which are essential for determining the crystal packing and intermolecular interactions of a solid-state material, are not available for this compound in the published literature. uni.lu Therefore, a definitive analysis of its crystal packing motifs cannot be provided.
Generally, for benzoic acid and its derivatives, the crystal structure is significantly influenced by the formation of strong hydrogen bonds. The carboxylic acid functional group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This typically leads to the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups.
van der Waals forces: Arising from the interactions between the aromatic rings and the alkyl chains of the propoxy groups.
Dipole-dipole interactions: Resulting from the polar C-O bonds in the methoxy and propoxy groups.
C-H···O interactions: Weak hydrogen bonds may also form between carbon-hydrogen bonds and the oxygen atoms of neighboring molecules.
The interplay of these forces would determine the specific three-dimensional arrangement of the molecules in the crystal lattice. However, without experimental crystallographic data, the dominant packing motifs and the precise nature of the intermolecular contacts for this compound remain unconfirmed.
Table 2: Potential Intermolecular Interactions
| Interaction Type | Functional Groups Involved | Potential Role in Crystal Packing |
| Hydrogen Bonding | Carboxylic acid (-COOH) | Likely formation of strong, dimeric structures, which are common motifs in the crystal packing of carboxylic acids. |
| van der Waals Forces | Benzene ring, Propoxy chain (-OCH₂CH₂CH₃) | Contribute to the overall cohesion of the crystal lattice through non-specific attractive and repulsive forces. |
| Dipole-Dipole Forces | Methoxy (-OCH₃), Propoxy (-OCH₂CH₂CH₃), Carboxyl (-COOH) | Influence the orientation of molecules within the crystal structure to optimize the alignment of permanent molecular dipoles. |
This table outlines theoretically possible interactions based on the molecular structure and is not based on experimental findings for this specific compound.
Computational and Theoretical Chemistry of 4 Methoxy 3 Propoxybenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations provide a powerful lens through to examine the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of a molecule's geometry, electronic structure, and spectroscopic properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. For 4-Methoxy-3-propoxybenzoic acid, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface.
The electronic structure of the molecule, which governs its reactivity and properties, can also be detailed using DFT. Key parameters that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.
For a comprehensive analysis, various functionals, such as B3LYP, are often used in conjunction with a basis set, for example, 6-311++G(d,p), to provide a robust theoretical model of the molecule's behavior.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic parameters. For this compound, DFT calculations can be used to compute its theoretical vibrational spectrum (infrared and Raman). The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as the stretching and bending of bonds. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and can aid in the structural elucidation of the compound and its conformers.
Molecular Modeling and Dynamics Simulations
Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound and its interactions with other molecules.
Conformational Analysis and Potential Energy Surfaces
The presence of rotatable bonds in the propoxy and carboxylic acid groups of this compound means that it can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations of the molecule and the energy barriers between them. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.
Interactions with Model Biological Systems (e.g., molecular docking with specific targets for mechanistic understanding)
To explore the potential biological activity of this compound, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific biological target, such as a protein or enzyme. The simulation calculates a docking score, which represents the binding affinity, and reveals the key intermolecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For instance, studies on similar benzoic acid derivatives have investigated their interactions with targets like cyclooxygenase (COX) enzymes, which are involved in inflammation. A similar approach for this compound would involve docking it into the active site of a relevant biological target to hypothesize its mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Frameworks for Predicting Intrinsic Activity Parameters
Quantitative Structure-Activity Relationship (QSAR) studies represent a important area of computational chemistry focused on creating mathematical models to correlate the chemical structure of a compound with its biological activity. For this compound, while specific, comprehensive QSAR models are not extensively documented in publicly available literature, the theoretical frameworks for predicting its intrinsic activity can be extrapolated from studies on closely related benzoic acid and vanillic acid derivatives. These studies provide a solid foundation for understanding how the unique structural attributes of this compound likely influence its biological potential.
The fundamental principle of QSAR is that the biological effect of a molecule is a function of its physicochemical properties. Key descriptors often evaluated in QSAR models for aromatic acids include lipophilicity, electronic parameters, and steric effects.
Lipophilicity and Hydrophobicity: The lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a molecule's ability to cross biological membranes. The presence of the propoxy group at the 3-position significantly increases the lipophilicity of this compound compared to its parent compounds, vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid). In QSAR studies of benzoic acid derivatives, increased hydrophobicity has been shown to correlate with enhanced inhibitory activity against various enzymes and microorganisms. nih.gov This suggests that the propoxy substituent could enhance the transport of the molecule to its site of action.
Electronic Effects: The electronic properties of the substituents on the benzene (B151609) ring play a crucial role in molecular interactions, particularly with biological receptors. The methoxy (B1213986) and propoxy groups are both electron-donating groups, which can influence the acidity of the carboxylic acid and the electron density of the aromatic ring. The Hammett electronic sigma (σ) constants are often used to quantify these effects. Studies on some benzoic acid derivatives have concluded that strong electron-donating groups attached to the benzene ring are an important feature for potent biological activity. The combined electron-donating influence of the methoxy and propoxy groups in this compound would be expected to be a significant factor in its activity profile.
Steric and Topological Descriptors: The size and shape of the molecule, described by steric parameters and topological indices, also govern its ability to fit into a receptor's binding site. The bulk of the propoxy group, in comparison to a smaller methoxy or hydroxyl group, would be a key variable in a QSAR model. In studies of p-hydroxybenzoic acid derivatives, shape indices like Kier's alpha first-order shape index (κα1) and the Balaban topological index (J) were found to govern antimicrobial activity. researchgate.netnih.gov These parameters for this compound would be distinct and would need to be considered when predicting its specific interactions.
A hypothetical QSAR model for a series of 3,4-alkoxy benzoic acid derivatives might take the following general form:
pIC50 = c1(log P) + c2(σ) + c3(S) + constant
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.
log P represents the lipophilicity.
σ represents the electronic effects of the substituents.
S represents a steric or shape descriptor.
c1, c2, and c3 are coefficients determined by regression analysis of a training set of molecules.
Based on the principles derived from related compounds, a comparative analysis of the physicochemical descriptors for this compound and its precursors can be illustrative.
Table 1: Theoretical Physicochemical Descriptors for QSAR Analysis
| Compound Name | Molecular Formula | Log P (Predicted) | Molar Refractivity (Predicted) | Polar Surface Area (Ų) |
| Benzoic Acid | C₇H₆O₂ | 1.87 | 30.28 | 37.3 |
| Vanillic Acid | C₈H₈O₄ | 1.34 | 43.15 | 66.8 |
| This compound | C₁₁H₁₄O₄ | 2.5 | 57.8 | 55.8 |
This table presents predicted values from computational models to illustrate the relative differences in physicochemical properties relevant to QSAR. Actual experimental values may vary.
This theoretical data highlights that the substitution pattern of this compound results in a molecule with significantly higher lipophilicity (Log P) and molar refractivity compared to benzoic acid and vanillic acid, while having a reduced polar surface area compared to vanillic acid. These distinct physicochemical properties would be the primary inputs for any QSAR model aiming to predict its biological activity, suggesting a potentially enhanced membrane permeability and different binding characteristics compared to its less substituted counterparts.
Derivatization Strategies and Analogs of 4 Methoxy 3 Propoxybenzoic Acid
Synthesis of Ester Derivatives of 4-Methoxy-3-propoxybenzoic Acid
The esterification of this compound can be achieved through several standard synthetic methodologies. The most direct approach involves the Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.
Alternatively, ester derivatives can be prepared by first converting the carboxylic acid to its more reactive acid chloride. This is commonly accomplished by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-methoxy-3-propoxybenzoyl chloride can then be reacted with a wide range of alcohols in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding esters.
A related example is the synthesis of methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate), which can be achieved through the esterification of 3-methoxy-4-hydroxybenzoic acid (vanillic acid). mdpi.comnist.gov This process highlights a common pathway for creating ester derivatives from substituted benzoic acids. mdpi.comnist.gov Furthermore, the synthesis of methyl 3-(4-methoxyphenyl)glycidic acid methyl ester demonstrates the creation of more complex ester derivatives from methoxy-substituted phenyl compounds. google.com
Synthesis of Amide and Other Carboxylic Acid Derivatives
The synthesis of amide derivatives of this compound follows similar principles to ester formation, primarily involving the activation of the carboxylic acid group. A common and effective method is the use of coupling agents. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an amide bond between this compound and a primary or secondary amine. nih.govnih.gov
For instance, the synthesis of 4-methoxy-3-(piperidin-4-yl)oxy benzamides was successfully achieved by converting 3-hydroxy-4-methoxybenzoic acid to the corresponding amide using HATU coupling conditions. nih.gov This demonstrates the applicability of modern coupling reagents in forming amide bonds with substituted benzoic acids. nih.gov Another general approach involves the use of DCC and DMAP as catalysts for the amidation of fatty acids with 4-methoxybenzylamine, a process that can be adapted for this compound. nih.gov
The conversion of the carboxylic acid to its acid chloride, as described in the previous section, also provides a versatile intermediate for amide synthesis. The reaction of 4-methoxy-3-propoxybenzoyl chloride with a wide variety of amines, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, yields the desired amide derivatives. This method is exemplified by the synthesis of various amide-based cyclotriphosphazene (B1200923) derivatives where benzoyl chloride intermediates are reacted with aniline (B41778) derivatives. mdpi.com
Introduction of Additional Substituents on the Aromatic Ring (e.g., Halogenation, Nitration)
The introduction of further substituents onto the aromatic ring of this compound can significantly alter its chemical and physical properties. The positions of the existing methoxy (B1213986) and propoxy groups direct the regioselectivity of electrophilic aromatic substitution reactions.
Nitration: The nitration of alkoxy-substituted benzoic acids is a well-established method for introducing a nitro group onto the aromatic ring. Typically, this is achieved using a nitrating agent such as nitric acid, often in the presence of a strong acid like sulfuric acid. google.com For this compound, the directing effects of the alkoxy groups would favor nitration at the positions ortho and para to the activating alkoxy groups. A relevant example is the nitration of 4-methoxybenzoic acid, which yields 4-methoxy-3-nitrobenzoic acid. sigmaaldrich.comgoogle.com The existence of 3-methoxy-5-nitro-4-propoxybenzoic acid in chemical databases suggests that nitration of the parent compound is a feasible transformation. nih.gov The synthesis of bosutinib, a protein kinase inhibitor, involves the nitration of a 3-methoxy-4-(3-chloropropoxy)benzoate intermediate. mdpi.com
Halogenation: Halogenation of the aromatic ring can be accomplished using various reagents. For bromination, reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or a Lewis acid can be employed. The synthesis of Schiff base derivatives from 4-hydroxy-3-methoxybenzaldehyde demonstrates the stability of the substituted benzene (B151609) ring to certain reaction conditions, providing a platform for further modifications like halogenation. researchgate.net
Development of Hybrid Compounds Incorporating this compound Scaffolds
The this compound scaffold can be incorporated into larger, more complex molecules to create hybrid compounds with potentially novel properties. This strategy is often employed in medicinal chemistry to combine the structural features of different pharmacophores.
A notable example is the synthesis of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov In this work, the core benzamide (B126) structure, derived from 3-hydroxy-4-methoxybenzoic acid, is linked to a piperidine (B6355638) moiety. nih.gov This creates a hybrid molecule that combines the features of a substituted benzamide with those of a piperidine ring system. nih.gov Similarly, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives showcases the integration of a substituted benzylamine, derived from a methoxy-substituted aromatic aldehyde, into a larger sulfonamide structure. nih.gov The synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (B1588941) also illustrates the creation of hybrid structures by linking a substituted benzonitrile (B105546) with a morpholine-containing side chain. researchgate.net
Comparative Chemical Studies with Other Alkoxybenzoic Acid Homologs and Isomers
Influence of Alkyl Chain Length on Chemical Reactivity
The length of the alkyl chain in alkoxybenzoic acids can have a discernible impact on their chemical reactivity and physical properties. While the fundamental reactivity of the carboxylic acid group remains, the steric and electronic properties of the alkoxy group can modulate this.
Longer alkyl chains can introduce greater steric hindrance around the carboxylic acid group, which may slightly decrease the rate of reactions such as esterification or amidation. However, this effect is generally modest. The electronic influence of the alkoxy group, being an electron-donating group through resonance, activates the aromatic ring towards electrophilic substitution. The length of the alkyl chain has a minimal effect on this electronic donation.
More significant is the influence of alkyl chain length on the physical properties of the resulting derivatives. For instance, in liquid crystalline materials derived from alkoxybenzoic acids, the length of the alkyl chain is a critical determinant of the mesophase behavior and transition temperatures.
Regioisomeric Effects on Molecular Properties
The positioning of substituents on the benzoic acid ring has a profound effect on the molecule's properties, a phenomenon well-documented in the study of substituted benzoic acids. The "ortho effect" is a classic example, where a substituent in the position ortho to the carboxylic acid group can cause a significant increase in acidity compared to its meta and para isomers. wikipedia.orgkhanacademy.org This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance and stabilizing the carboxylate anion. wikipedia.orgkhanacademy.orgresearchgate.net
Investigative Applications in Chemical and Biochemical Research
Role as a Synthetic Building Block in Advanced Organic Chemistry
4-Methoxy-3-propoxybenzoic acid serves as a crucial starting material and intermediate in the synthesis of more complex molecules. Its substituted benzene (B151609) ring, featuring a carboxylic acid, a methoxy (B1213986) group, and a propoxy group, provides a versatile scaffold for constructing intricate molecular architectures.
The structure of this compound makes it an ideal precursor for the synthesis of complex aromatic systems. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, or acyl chlorides, which then participate in a variety of coupling reactions to build larger molecules. For instance, similar 3-methoxy-4-hydroxybenzoic acid has been utilized as a starting material for the multi-step synthesis of the protein kinase inhibitor, bosutinib. This process involves a sequence of reactions including esterification, alkylation, nitration, reduction, cyclization, and aminations to construct the final complex structure. The presence of the methoxy and propoxy groups on the aromatic ring of this compound influences the regioselectivity of subsequent electrophilic aromatic substitution reactions, guiding the introduction of new substituents to specific positions on the ring. This directional influence is critical in the controlled synthesis of highly substituted aromatic compounds.
In multi-step synthetic sequences, this compound can function as a key intermediate. Its synthesis from simpler precursors and subsequent transformation into more complex target molecules is a common strategy in organic synthesis. For example, a synthetic route to produce 4-methoxy-3-(3-morpholinopropoxy) benzonitrile (B105546) has been developed starting from 3-hydroxy-4-methoxybenzaldehyde, which involves the transformation of the formyl group to a cyano group, followed by reaction with N-(3-chloropropyl) morpholine. researchgate.net This highlights how a molecule with a similar substitution pattern can be a pivotal intermediate. The synthesis of SKF-96365, a tool for probing receptor-mediated calcium entry, involves a four-step process where a related methoxyphenyl derivative is a key component. scispace.comresearchgate.net Such multi-step processes often rely on the sequential modification of functional groups, and the distinct reactivity of the carboxylic acid, methoxy, and propoxy groups on this compound allows for selective chemical transformations. syrris.jptruman.edu
Contributions to Advanced Materials Science Research
The unique molecular structure of this compound also lends itself to applications in materials science, particularly in the design of polymers, liquid crystals, and metal-organic frameworks.
The bifunctional nature of this compound, with its reactive carboxylic acid group, allows for its incorporation into polymer chains. It can be used as a monomer in condensation polymerizations to create polyesters or polyamides. The methoxy and propoxy side groups can influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics. Research on lignin-derived monomers like ferulic acid has demonstrated the potential of similar phenolic compounds to be converted into styrene-like monomers for radical polymerization, leading to thermoplastics and thermosets. mdpi.com Similarly, block copolymers like polystyrene-block-poly(vinylbenzoic acid) have been synthesized, showcasing the utility of benzoic acid derivatives in creating functional polymers. researchgate.net
Benzoic acid derivatives are well-known for their ability to form liquid crystals, a state of matter with properties between those of a conventional liquid and a solid crystal. nih.gov The elongated, rigid structure of the benzoic acid core, combined with flexible side chains like the propoxy group, is conducive to the formation of mesophases. The specific arrangement of the methoxy and propoxy groups on this compound can influence the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable. nih.govncsu.edu
Research on p-n-alkoxybenzoic acids has shown that even compounds that are not liquid crystalline at atmospheric pressure, such as the methoxy and ethoxy derivatives, can exhibit mesomorphism under high pressure. rri.res.in This phenomenon, known as pressure-induced mesomorphism, reveals the potential for this compound to form liquid crystalline phases under specific conditions. nih.govuconn.edu The study of such systems provides fundamental insights into the relationship between molecular structure and the phase behavior of materials. mdpi.com The blending of different alkyloxybenzoic acids has also been shown to expand the temperature range of the liquid crystalline state. nih.gov
| Compound | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) |
|---|---|---|
| 4-Butoxybenzoic Acid (4OBA) | 149 | 161 |
| 4-Pentoxybenzoic Acid (5OBA) | 120 | 149 |
| 4-Octyloxybenzoic Acid (8OBA) | Data not available in provided context |
The carboxylate group of this compound can coordinate to metal ions to form metal-organic frameworks (MOFs) or other coordination compounds. researchgate.netresearchgate.net MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters linked by organic ligands. nih.govrsc.org The specific geometry and functional groups of the benzoic acid ligand play a critical role in determining the structure and properties of the resulting MOF. nih.govacs.org
The methoxy and propoxy groups can influence the framework's topology and pore environment, potentially affecting its properties for applications such as gas storage or catalysis. researchgate.net Studies have shown that benzoic acid and its derivatives can be used to synthesize stable MOFs with interesting properties. For example, modifying a Ni-MOF with benzoic acid has been shown to improve its electrochemical performance for supercapacitors. researchgate.net The use of benzoate (B1203000) derivatives with ether-type oxygen atoms as substituents has been explored in the synthesis of new lead(II) coordination polymers. mdpi.com
Biochemical Pathway Investigations (Focus on Molecular-Level Interactions)
Currently, there is no specific research detailing the involvement of this compound in biochemical pathway investigations at a molecular level.
No dedicated in vitro studies on the antimicrobial, antioxidant, or anti-inflammatory mechanisms of this compound have been reported in the scientific literature. Therefore, no data tables detailing specific findings such as inhibition zones, minimum inhibitory concentrations, or antioxidant capacity values can be provided.
There is a lack of published research investigating the molecular interactions between this compound and specific enzymes. Consequently, information regarding its potential as an enzyme inhibitor or activator, including data on binding affinities or inhibition constants (IC₅₀), is not available.
Specific studies on the reactivity of this compound within model biochemical systems have not been documented. Such research would be necessary to understand its potential to interact with biologically relevant molecules and participate in redox reactions or other biochemical transformations.
Advanced Analytical Methodologies in 4 Methoxy 3 Propoxybenzoic Acid Research
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental in the analysis of 4-Methoxy-3-propoxybenzoic acid, providing robust methods for separation and purity evaluation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are routinely employed.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment of this compound. The development of a successful HPLC method hinges on the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation from impurities. researchgate.net For benzoic acid derivatives, reversed-phase chromatography is a common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with the addition of an acid like phosphoric acid or formic acid to control the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. researchgate.netresearchgate.net Detection is most commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. A simple, selective, and accurate RP-HPLC method can be developed for the identification and quantification of related benzoic acid degradation products. researchgate.net
Table 1: Typical HPLC Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Phosphoric Acid | Elution of the analyte from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Quantifies the analyte based on UV absorbance. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |
| Column Temperature | 25-40 °C | Affects retention time and peak shape. |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and adsorption on the GC column. researchgate.net To overcome these limitations, derivatization is employed to convert the non-volatile acid into a more volatile derivative. phenomenex.comweber.hu
Common derivatization techniques for carboxylic acids include esterification and silylation. researchgate.netcolostate.edu Esterification, for instance, can be achieved by reacting the acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester. tcu.eduyoutube.comgoogle.com Silylation involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. nih.govresearch-solution.comsigmaaldrich.com These derivatives are significantly more volatile and produce sharp, well-defined peaks in the gas chromatogram, allowing for accurate quantification. nih.govnih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an invaluable tool for the rapid and cost-effective monitoring of chemical reactions, such as the synthesis of this compound. sigmaaldrich.com Its simplicity allows chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. vu.edu.au
In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. The plate is then developed in a suitable solvent system (mobile phase). The separated spots, corresponding to the starting materials, intermediates, and the final product, are visualized, often under UV light. The relative positions of the spots (Rf values) provide a qualitative measure of the reaction's progression. Complete consumption of the starting material spot indicates the reaction has gone to completion.
Table 2: Hypothetical TLC Monitoring of a this compound Synthesis
| Time Point | Starting Material (Spot 1) | Product (Spot 2) | Observations |
| 0 hr | Intense Spot (Rf = 0.4) | No Spot | Reaction initiated. |
| 1 hr | Fading Spot (Rf = 0.4) | Faint Spot (Rf = 0.6) | Product formation is observed. |
| 2 hr | Faint Spot (Rf = 0.4) | Intense Spot (Rf = 0.6) | Significant conversion to product. |
| 3 hr | No Spot | Intense Spot (Rf = 0.6) | Reaction is complete. |
Hyphenated Techniques for Complex Mixture Analysis
To gain more comprehensive information, chromatographic techniques are often coupled with mass spectrometry (MS), a powerful detection method that provides structural information. These "hyphenated" techniques are essential for the unambiguous identification and quantification of this compound in complex samples.
GC-MS for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection capabilities of MS. After derivatization to a volatile form, the components of a sample are separated by the GC. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. miamioh.eduresearchgate.net This fragmentation pattern can be compared to spectral libraries for positive identification. researchgate.net For instance, the trimethylsilyl derivative of a benzoic acid will show characteristic fragments, including the molecular ion [M]•+ and a prominent ion resulting from the loss of a methyl group [M-15]+. nih.gov This technique is highly specific and allows for both qualitative identification and quantitative analysis. nih.gov
LC-MS for Non-Volatile Components
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. researchgate.netvu.edu.au The compound is separated by HPLC and then introduced into the mass spectrometer.
Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules. vu.edu.auacs.org In positive ion mode, ESI can produce protonated molecules [M+H]+, while in negative ion mode, it can generate deprotonated molecules [M-H]-. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. acs.org LC-MS/MS, which involves further fragmentation of a selected ion, provides even more detailed structural information, making it an indispensable tool for the analysis of this compound in complex matrices. vu.edu.aunih.gov
Table 3: Predicted m/z Values for this compound Adducts in LC-MS
| Adduct | Predicted m/z | Ionization Mode |
| [M+H]+ | 211.0965 | Positive |
| [M+Na]+ | 233.0784 | Positive |
| [M+K]+ | 249.0523 | Positive |
| [M-H]- | 209.0819 | Negative |
| [M+HCOO]- | 255.0874 | Negative |
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Current Status
4-Methoxy-3-propoxybenzoic acid, a substituted benzoic acid derivative, is primarily recognized in the scientific literature as a chemical intermediate. Research has largely centered on its synthesis and its role as a precursor or building block for more complex molecules. The compound is structurally related to other alkoxybenzoic acids, a class of molecules that have garnered interest for their liquid crystalline properties and as components in the synthesis of biologically active compounds. researchgate.netresearchgate.net
The synthesis of related alkoxybenzoic acids is well-documented, often involving the Williamson ether synthesis, where a hydroxybenzoic acid is alkylated. For instance, a common method for preparing 4-alkoxybenzoic acids involves the reaction of methyl 4-hydroxybenzoate (B8730719) with an appropriate alkyl halide in the presence of a base, followed by the hydrolysis of the resulting ester. A patent describes a process for producing 4-methoxybenzoic acid by etherifying p-Hydroxy Benzoic Acid with Dimethyl Sulfate in the presence of a phase transfer catalyst and an alkali hydroxide (B78521). quickcompany.in Another patented method involves the oxidation of anethole (B165797) (1-methoxy-4-(1-propenyl) benzene). google.com While these methods apply to similar structures, specific high-yield synthetic routes dedicated to this compound are not extensively detailed in widely available literature, though its existence is confirmed in chemical databases. uni.lu Its primary current status is that of a commercially available chemical intermediate. marketpublishers.com
Identification of Research Gaps and Unexplored Areas for this compound
The most significant research gap for this compound is the lack of investigation into its intrinsic properties and potential applications. While its relatives in the alkoxybenzoic acid family are studied for various purposes, this specific compound remains largely uncharacterized in the public domain.
Key unexplored areas include:
Biological Activity: There is a notable absence of studies screening this compound for any biological or pharmacological effects. Related benzoic acid derivatives have been investigated for a range of activities, from antimicrobial to effects on enzymatic processes like polyphenol oxidase inhibition. nih.govnih.gov The impact of the specific methoxy (B1213986) and propoxy substitutions on this compound's potential bioactivity is unknown.
Material Science Applications: Many multi-substituted alkoxybenzoic acids are precursors to or components of liquid crystals. researchgate.netresearchgate.net The liquid crystalline potential of this compound or its derivatives has not been explored.
Coordination Chemistry: The carboxylic acid group can act as a ligand for metal ions. Research into the coordination complexes of this compound with various metals could reveal novel materials with interesting catalytic or magnetic properties, an area explored for other 4-alkoxybenzoic acids. researchgate.net
Detailed Physicochemical Characterization: Beyond basic identifiers, comprehensive data on its spectroscopic characteristics, thermal behavior, and solid-state structure (e.g., through X-ray crystallography) are not readily available in peer-reviewed literature.
Prospective Directions for Novel Synthetic Strategies
Future research could focus on developing more efficient, sustainable, and regioselective synthetic methods for this compound and its analogs.
Greener Synthesis: Traditional methods often rely on hazardous solvents and reagents. Prospective strategies could explore greener alternatives, such as using biomass-derived starting materials, employing enzymatic catalysis, or utilizing more benign solvent systems like supercritical CO2 or aqueous solutions. A patented process for a related compound, 4-methoxybenzoic acid, utilizes an aqueous process, which could be adapted. quickcompany.in
C-H Activation: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Research into rhodium-catalyzed C-H activation of benzoic acids to form isocoumarins has shown that the position of alkoxy substituents influences the reaction's regioselectivity. mdpi.com Applying similar catalytic C-H activation/functionalization strategies to a precursor of this compound could provide novel, efficient pathways to more complex derivatives, bypassing traditional multi-step functionalization routes. wiley.com
Flow Chemistry: Continuous flow reactors offer advantages in safety, scalability, and efficiency over traditional batch processing. Developing a flow-based synthesis for the alkylation and subsequent workup steps could lead to a more streamlined and industrially viable production method for this class of compounds.
Emerging Trends in Computational and Experimental Integration for Alkoxybenzoic Acids
The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental work is a powerful emerging trend for understanding and predicting the properties of alkoxybenzoic acids. researchgate.net
Property Prediction: DFT calculations can be used to predict molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps. researchgate.net For this compound, this could predict its reactivity, stability, and potential for electronic applications before undertaking extensive lab work.
Mechanism Elucidation: Computational studies can illuminate complex reaction mechanisms. For instance, DFT has been used to explain the regioselectivity observed in the rhodium-catalyzed C-H activation of 3-methoxybenzoic acid, revealing that weak non-covalent interactions can direct the catalyst to a specific site. mdpi.com Similar integrated studies could be used to design selective syntheses of this compound derivatives.
Liquid Crystal Design: In the study of alkoxybenzoic acids as liquid crystals, DFT is used to calculate molecular parameters like polarizability and aspect ratio, which are crucial for predicting mesomorphic behavior. researchgate.net This approach allows for the in silico design of new liquid crystalline materials based on the this compound scaffold, optimizing the structure for desired properties before synthesis.
Broader Scientific Impact and Potential Research Trajectories
While this compound itself is a discrete chemical entity, research into its properties and synthesis aligns with several broader scientific trajectories.
Building Block for Drug Discovery: Substituted benzoic acids are common structural motifs in pharmaceuticals. For example, analogs of 4-hydroxybenzoic acid are crucial in the study of Coenzyme Q biosynthesis. frontiersin.org Thoroughly characterizing the reactivity and properties of this compound would add a well-defined tool to the medicinal chemist's toolbox, potentially serving as a scaffold for new therapeutic agents.
Advanced Materials Development: The study of alkoxybenzoic acids is intrinsically linked to the development of liquid crystals and other functional materials. researchgate.net Investigating how the interplay of the methoxy and propoxy groups in this compound affects intermolecular interactions (like hydrogen bonding) could provide fundamental insights for designing new materials with tailored optical or electronic properties.
Catalysis and Synthesis Methodology: Pushing the boundaries of synthetic chemistry by developing novel methods for the production and functionalization of molecules like this compound contributes to the broader field of organic synthesis. nih.gov Success in areas like regioselective C-H activation would have implications far beyond this single compound, offering new strategies for assembling complex molecular architectures. mdpi.comwiley.com
Future research should therefore aim to elevate this compound from a mere catalog chemical to a fully characterized compound, exploring its potential in biological and material sciences through a synergistic combination of advanced synthesis, experimental characterization, and computational modeling.
Q & A
Q. What are the optimal synthetic routes for 4-Methoxy-3-propoxybenzoic acid, considering regioselectivity and yield?
- Methodological Answer : The synthesis typically involves sequential etherification steps. First, introduce the methoxy group via nucleophilic substitution using methyl iodide and a base (e.g., K₂CO₃) on a hydroxybenzoic acid precursor. The propoxy group is then added via Williamson ether synthesis, employing 1-bromopropane and a deprotonating agent (e.g., NaH). Protect the carboxylic acid group during these steps using tert-butyl esters to prevent side reactions. Final deprotection with trifluoroacetic acid yields the target compound. Regioselectivity is confirmed by (e.g., aromatic proton splitting patterns) and (e.g., carbonyl carbon shifts) .
Q. What spectroscopic techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- NMR Spectroscopy : identifies methoxy (-OCH₃, δ ~3.8 ppm) and propoxy (-OCH₂CH₂CH₃, δ ~1.0–1.6 ppm) groups. confirms the carboxylic acid carbonyl (δ ~170 ppm).
- IR Spectroscopy : Stretching frequencies for -COOH (~2500–3000 cm⁻¹ broad, ~1700 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization). Use acidic mobile phases (e.g., 0.1% formic acid) to suppress carboxylic acid ionization .
Q. How does the solubility profile of this compound vary with pH, and how can this be leveraged in purification?
- Methodological Answer : The compound exhibits pH-dependent solubility due to its carboxylic acid group. It is poorly soluble in acidic conditions (protonated -COOH) but soluble in basic media (deprotonated -COO⁻). Leverage this by dissolving the crude product in NaOH (pH > 8), filtering impurities, and precipitating the pure compound via acidification (pH ~2–3). Recrystallization from ethanol/water mixtures further enhances purity .
Advanced Research Questions
Q. How do the electronic properties of this compound influence its reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-donating methoxy and propoxy groups activate the aromatic ring toward electrophilic substitution but deactivate the carboxylic acid toward nucleophilic attack. Computational studies (DFT) reveal reduced electrophilicity at the carbonyl carbon (lower positive charge) compared to unsubstituted benzoic acid. Experimentally, this manifests in slower reaction kinetics with amines or alcohols. Mitigate this by using activating agents like DCC (N,N'-dicyclohexylcarbodiimide) to form reactive intermediates (e.g., acyloxyphosphonium ions) .
Q. What strategies can mitigate steric hindrance in the derivatization of this compound for polymer applications?
- Methodological Answer :
- Protecting Group Strategies : Use bulky silyl ethers (e.g., TBDMS) to temporarily block the propoxy group during polymerization.
- Catalytic Optimization : Employ Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) under microwave irradiation to enhance reaction efficiency.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to improve solubility and reduce aggregation. Monitor reaction progress via if fluorinated tags are introduced .
Q. How can computational modeling predict the interaction of this compound with biological membranes?
- Methodological Answer : Perform molecular dynamics (MD) simulations using lipid bilayer models (e.g., POPC membranes). Calculate the free energy of partitioning (ΔG) via umbrella sampling. Experimental validation involves measuring logP values (octanol/water partition coefficients) and in vitro permeability assays (e.g., PAMPA). The methoxy group enhances lipophilicity, while the carboxylic acid promotes membrane interaction via hydrogen bonding .
Q. What role does this compound play in modulating enzyme activity, and how can this be quantitatively assessed?
- Methodological Answer : The compound may act as a competitive inhibitor for enzymes with aromatic substrate-binding pockets (e.g., cytochrome P450). Conduct inhibition assays:
- IC₅₀ Determination : Measure enzyme activity at varying inhibitor concentrations using fluorogenic substrates.
- Docking Studies : Use AutoDock Vina to predict binding poses and affinity scores.
- Kinetic Analysis : Calculate values via Lineweaver-Burk plots. Correlate substituent effects (e.g., propoxy chain length) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
